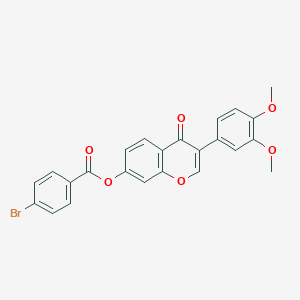
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate, commonly known as BDP-9066, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemicals.
科学的研究の応用
Synthetic Protocols and Pharmacological Importance
Synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones, which share a core structure with the specified compound, are of considerable interest due to their pharmacological significance. These compounds serve as core structures of secondary metabolites. The literature describes various synthetic protocols including Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates. Efficient and straightforward procedures often involve reactions of Michael acceptors with dicarbonyl compounds (Mazimba, 2016).
Environmental Impact and Flame Retardants
Novel brominated flame retardants (NBFRs), which include compounds like 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate, are increasingly applied due to their utility in reducing the flammability of materials. However, their environmental occurrence, fate, and potential risks necessitate further research. High concentrations of certain NBFRs have been reported in indoor air, dust, and consumer goods, indicating a need for improved analytical methods and studies on their environmental and health impacts (Zuiderveen et al., 2020).
Antioxidant Capacity and Chemical Analysis
The exploration of antioxidant capacities and reaction pathways is crucial in understanding the functional properties of chemical compounds. For instance, studies on ABTS and DPPH assays reveal insights into the antioxidant activities of phenolic compounds, which could relate to derivatives of the specified chemical. Understanding these pathways is essential for evaluating the antioxidant potential of new compounds (Ilyasov et al., 2020).
特性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGGZIQMTADUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

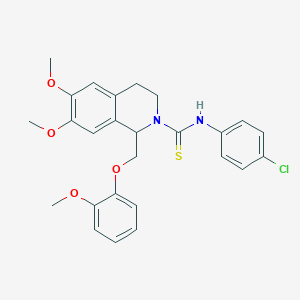
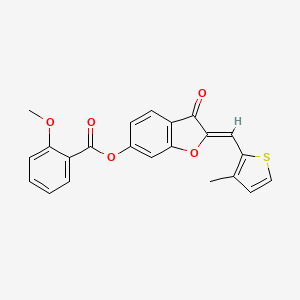
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2774259.png)
![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774260.png)
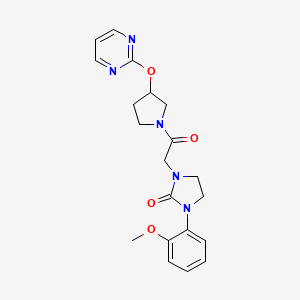
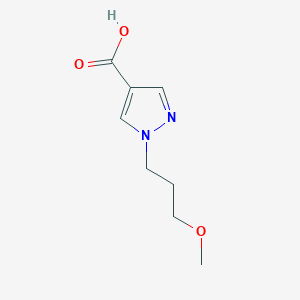
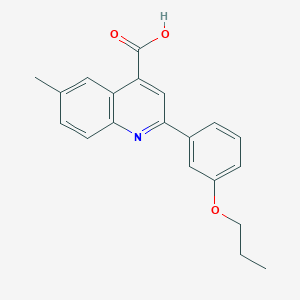
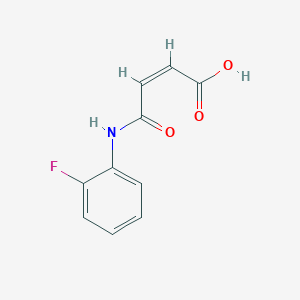
![2-(3-(Phenylsulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774273.png)


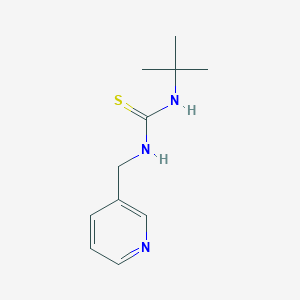
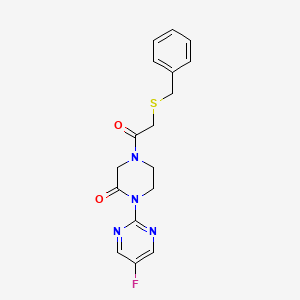
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)